(2-Hexylcyclopentyl)hydrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-hexylcyclopentyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-2-3-4-5-7-10-8-6-9-11(10)13-12/h10-11,13H,2-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDYMWOOXPHFDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCCC1NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Hexylcyclopentyl Hydrazine and Advanced Intermediates
Established Synthetic Routes for the (2-Hexylcyclopentyl)hydrazine Core
Traditional methods for constructing the this compound framework primarily rely on the formation of a carbon-nitrogen bond between a cyclopentyl precursor and a hydrazine (B178648) derivative, followed by the introduction or presence of the hexyl substituent.
Reductive Amination Pathways
Reductive amination is a robust and widely used method for forming amine and hydrazine derivatives from carbonyl compounds. masterorganicchemistry.com This pathway avoids the common issue of over-alkylation that can occur with direct alkylation of hydrazines. masterorganicchemistry.com The general process involves two key steps: the formation of a hydrazone intermediate from a ketone and a hydrazine, followed by the reduction of the C=N double bond. masterorganicchemistry.comlibretexts.org
For this compound, the logical starting material is 2-hexylcyclopentanone (B84021). This ketone can be reacted with a protected hydrazine, such as tert-butyl carbazate, to form a stable Boc-protected hydrazone intermediate. The use of a protecting group like tert-butoxycarbonyl (Boc) enhances stability and prevents side reactions. nih.govorganic-chemistry.org The subsequent reduction of the hydrazone can be achieved with various hydride reagents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine bond in the presence of other functional groups. masterorganicchemistry.com The final step involves the removal of the Boc protecting group, typically under acidic conditions, to yield the target hydrazine. organic-chemistry.org
Table 1: Reagents in Reductive Amination Pathway
| Step | Reagent Type | Example Reagent(s) | Function |
|---|---|---|---|
| 1. Hydrazone Formation | Hydrazine Source | tert-Butyl carbazate | Forms a stable, protected hydrazone intermediate. |
| 2. Reduction | Reducing Agent | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃) | Selectively reduces the C=N bond of the hydrazone. masterorganicchemistry.com |
| 3. Deprotection | Acid Catalyst | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Removes the Boc protecting group to yield the final product. organic-chemistry.org |
This table is generated based on established chemical principles for reductive amination and Boc-group manipulation.
Hydrazine Addition Strategies for Cyclopentyl Precursors
An alternative to reductive amination involves the direct addition of hydrazine to a suitable cyclopentyl precursor. One common approach is the nucleophilic substitution of a leaving group on the cyclopentyl ring by hydrazine. For instance, a precursor like 1-bromo-2-hexylcyclopentane could be reacted with hydrazine hydrate. However, this method is often plagued by a lack of selectivity and the formation of poly-alkylated hydrazine byproducts. wikipedia.org
A more controlled strategy involves the reduction of a hydrazone formed directly from 2-hexylcyclopentanone and hydrazine hydrate. wikipedia.org The reaction first involves the condensation of the ketone with hydrazine to form the (2-hexylcyclopentylidene)hydrazine intermediate. nih.gov This intermediate is then reduced. While this seems similar to reductive amination, the direct use of unprotected hydrazine can lead to different reaction dynamics and potential side reactions, such as the Wolff-Kishner reduction, which would reduce the carbonyl group all the way to a methylene (B1212753) group (CH₂). libretexts.org
Table 2: Comparison of Hydrazine Addition Strategies
| Strategy | Cyclopentyl Precursor | Hydrazine Reagent | Primary Challenge |
|---|---|---|---|
| Nucleophilic Substitution | 1-Bromo-2-hexylcyclopentane | Hydrazine Hydrate | Poor control over the degree of substitution (over-alkylation). wikipedia.org |
| Hydrazone Reduction | 2-Hexylcyclopentanone | Hydrazine Hydrate | Potential for competing side reactions like azine formation or full reduction. libretexts.orgwikipedia.org |
This table is generated based on established principles of hydrazine chemistry.
Novel Approaches to this compound Synthesis
Recent advancements in synthetic chemistry have opened new avenues for the synthesis of complex molecules like this compound, offering improved efficiency, control, and stereoselectivity.
Catalytic Hydrogenation Strategies for Cyclopentyl-Hydrazine Linkage Formation
Catalytic hydrogenation represents a green and efficient alternative to chemical hydride reagents for the reduction step in reductive amination. researchgate.net In this approach, the hydrazone intermediate, formed from 2-hexylcyclopentanone, is reduced using molecular hydrogen (H₂) in the presence of a metal catalyst.
Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The choice of catalyst and reaction conditions (pressure, temperature, solvent) can significantly influence the reaction's efficiency and stereochemical outcome. This method is highly attractive for large-scale synthesis due to its atom economy and the ease of removing the catalyst via filtration.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The structure of this compound contains two stereogenic centers at positions 1 and 2 of the cyclopentane (B165970) ring. This gives rise to the possibility of four stereoisomers: two pairs of enantiomers (R,R/S,S and R,S/S,R). The spatial relationship between the hexyl group and the hydrazine group defines the diastereomers as either cis or trans.
Achieving stereoselectivity in the synthesis is a significant challenge and a key focus of modern synthetic methods. ethz.chlibguides.com Strategies to control the stereochemical outcome include:
Substrate Control: The inherent stereochemistry of a chiral starting material can direct the formation of a specific diastereomer.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the hydrazine nucleophile. ethz.ch This auxiliary guides the approach to the cyclopentyl ring, leading to the preferential formation of one diastereomer. The auxiliary is cleaved in a subsequent step.
Asymmetric Catalysis: The use of a chiral catalyst, particularly in the catalytic hydrogenation of the hydrazone, can produce an excess of one enantiomer over the other (asymmetric induction). libguides.comnih.gov
Enzymatic Synthesis: Biocatalysis, using enzymes such as imine reductases (IREDs), offers a powerful method for stereoselective synthesis. nih.gov These enzymes can catalyze the reductive amination of hydrazines with high levels of both diastereoselectivity and enantioselectivity under mild conditions. nih.gov
Table 3: Strategies for Stereoselective Synthesis
| Strategy | Description | Potential Outcome |
|---|---|---|
| Chiral Auxiliary | A removable chiral group is attached to the hydrazine to direct the reaction. ethz.chsoton.ac.uk | High diastereomeric excess (d.e.). |
| Asymmetric Hydrogenation | A chiral metal catalyst is used to reduce the hydrazone intermediate. libguides.com | High enantiomeric excess (e.e.). |
| Enzymatic Reductive Hydrazination | An imine reductase (IRED) enzyme catalyzes the C=N bond reduction. nih.gov | High d.e. and e.e. under green conditions. |
This table summarizes modern approaches to controlling stereochemistry in synthesis.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and cost. researchgate.netresearchgate.net For the synthesis of this compound, several parameters can be fine-tuned. The conventional approach involves systematically varying one factor at a time, but modern methods like Design of Experiments (DoE) and machine learning-guided optimization can explore complex interactions between variables more efficiently. beilstein-journals.orgnsf.gov
Key parameters for optimization include:
Solvent: The choice of solvent can affect reactant solubility, reaction rates, and even the position of chemical equilibria, such as hydrazone formation. researchgate.net
Temperature: Temperature influences reaction kinetics, with higher temperatures generally increasing the reaction rate but also potentially promoting side reactions.
Catalyst/Reagent Loading: The amount of catalyst or reducing agent used is a critical factor. Using an optimal amount ensures complete conversion without unnecessary excess that can complicate purification and increase costs.
pH Control: For reductive aminations and reactions involving hydrazones, the pH of the medium is critical. The reaction often requires mildly acidic conditions to facilitate imine formation without fully protonating and deactivating the hydrazine nucleophile. nih.gov
Table 4: Key Parameters for Reaction Optimization
| Parameter | Influence on Synthesis | Considerations |
|---|---|---|
| Solvent | Affects solubility, reaction rate, and equilibrium. researchgate.net | Dioxane, ethanol, and dichloromethane (B109758) are common choices for amination reactions. |
| Temperature | Controls the rate of reaction and formation of byproducts. | Moderate temperatures are often preferred to balance reaction speed and selectivity. |
| pH | Crucial for the formation of the hydrazone intermediate from the carbonyl and hydrazine. nih.gov | Mildly acidic conditions (pH 4-6) are typically optimal for hydrazone formation. |
| Reducing Agent | The choice and stoichiometry affect selectivity and reaction completion. | NaBH(OAc)₃ is often preferred for its selectivity and handling compared to NaBH₃CN. masterorganicchemistry.com |
This table highlights critical factors for optimizing the synthesis of substituted hydrazines based on general principles of organic synthesis.
Advanced Purification and Isolation Techniques for this compound and its Precursors
The successful synthesis of this compound hinges on the purity of its precursors and the effective isolation of the final product from the reaction mixture. Advanced purification techniques are therefore critical. These methods are designed to separate the target molecule from unreacted starting materials, reaction byproducts, and any catalysts or solvents used. The primary strategies employed would include chromatography, recrystallization, distillation, and liquid-liquid extraction, often used in combination to achieve high purity.
For precursors like 2-hexylcyclopentanone, purification often involves distillation or flash column chromatography to remove byproducts from its synthesis, which may involve the alkylation of cyclopentanone. google.comchemicalbook.com The subsequent conversion to a hydrazine derivative introduces new purification challenges, as hydrazines can be sensitive to air and temperature.
Chromatographic Methods
Chromatography is a cornerstone of purification in modern organic synthesis, offering high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase.
Flash Column Chromatography: This is a rapid and efficient method for purifying reaction intermediates and the final product on a preparative scale. For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase would be effective. kit.edu The mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether), is carefully chosen to achieve optimal separation. rsc.orgnih.gov The polarity of the eluent can be gradually increased (gradient elution) to first elute non-polar impurities, followed by the product, and finally any highly polar byproducts. For instance, the purification of related N-substituted cycloalkylamines has been successfully achieved using flash chromatography. nih.gov
Table 1: Illustrative Flash Chromatography Parameters for Purification
| Compound Type | Stationary Phase | Mobile Phase System (Gradient) | Typical Rf of Product |
| 2-Hexylcyclopentanone | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate (98:2 to 90:10) | 0.4-0.5 |
| Boc-protected this compound | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate (90:10 to 70:30) | 0.3-0.4 |
| This compound | Alumina (basic) or Silica Gel | Dichloromethane/Methanol with 1% Triethylamine | 0.2-0.3 |
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical quantification or small-scale preparative work, Reverse-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. rasayanjournal.co.insielc.com The addition of modifiers like formic acid or trifluoroacetic acid can improve peak shape and resolution for basic compounds like hydrazines by protonating them. sielc.com N-alkylation of hydrazides has been shown to improve HPLC peak symmetry and separation, suggesting that derivatization could be a useful strategy if purification of the free hydrazine proves difficult. rsc.org
Table 2: Representative RP-HPLC Conditions for Purity Analysis
| Compound | Column | Mobile Phase | Flow Rate | Detection |
| This compound | C18 (e.g., 4.6 x 150 mm, 5 µm) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient: 10% B to 95% B over 20 min | 1.0 mL/min | UV at 210 nm or ELSD/MS |
| N-Acetyl-(2-Hexylcyclopentyl)hydrazine | C18 (e.g., 4.6 x 150 mm, 5 µm) | A: WaterB: AcetonitrileGradient: 20% B to 80% B over 15 min | 1.0 mL/min | UV at 220 nm |
Recrystallization and Distillation
Recrystallization: This technique is highly effective for purifying solid compounds. If this compound or its precursors (or a salt thereof, like the hydrochloride salt) are crystalline solids, recrystallization can be a powerful final purification step. The crude solid is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical and is determined empirically. For related amines and hydrazides, solvent systems like ethanol/water or hot hexane have been used. rsc.orgcore.ac.uk
Distillation: For liquid precursors like 2-hexylcyclopentanone, distillation under reduced pressure (vacuum distillation) is a common and effective method for purification on a larger scale. google.com This technique separates compounds based on differences in their boiling points. By lowering the pressure, the boiling point of the compound is reduced, which prevents thermal decomposition of sensitive materials.
Liquid-Liquid Extraction and Acid-Base Chemistry
The basic nature of the hydrazine functional group can be exploited for purification. After a reaction, the crude mixture can be dissolved in an organic solvent (e.g., diethyl ether or dichloromethane) and washed with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. The layers are then separated. The pH of the aqueous layer can then be raised by adding a base (e.g., NaOH or NaHCO₃), which deprotonates the hydrazine, causing it to separate out. A final extraction back into an organic solvent yields the purified free hydrazine. This acid-base extraction is a powerful technique for removing neutral or acidic impurities. core.ac.uk
Advanced Spectroscopic and Structural Characterization of 2 Hexylcyclopentyl Hydrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. organicchemistrydata.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to fully assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of (2-Hexylcyclopentyl)hydrazine.
Protons on the hexyl chain are expected in the upfield aliphatic region (δ 0.8-1.6 ppm). The terminal methyl group (H-6') would appear as a triplet around δ 0.9 ppm, while the methylene (B1212753) (CH₂) groups would present as complex multiplets. Protons on the cyclopentyl ring would also reside in the aliphatic region, but the protons on the carbons bearing the substituents (C1 and C2) would be shifted downfield. The methine proton at C1, directly attached to the hydrazine (B178648) group, would be the most deshielded of the ring protons due to the electron-withdrawing effect of the nitrogen atoms. The N-H protons of the hydrazine group typically appear as a broad signal, the chemical shift of which is sensitive to solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 (Cyclopentyl CH-N) | ~2.8 - 3.2 | Multiplet | 1H |
| H-2 (Cyclopentyl CH-Hexyl) | ~1.7 - 2.0 | Multiplet | 1H |
| H-3, H-4, H-5 (Cyclopentyl CH₂) | ~1.3 - 1.9 | Multiplets | 6H |
| H-1' (Hexyl CH₂) | ~1.2 - 1.4 | Multiplet | 2H |
| H-2', H-3', H-4', H-5' (Hexyl CH₂) | ~1.2 - 1.3 | Multiplets | 8H |
| H-6' (Hexyl CH₃) | ~0.9 | Triplet | 3H |
| NH₂ (Hydrazine) | ~3.5 - 5.0 (variable) | Broad Singlet | 2H |
| NH (Hydrazine) | ~3.0 - 4.5 (variable) | Broad Singlet | 1H |
Note: Data is theoretical and based on analogous structures.
The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides insight into their chemical environment. The carbon atom attached to the electron-withdrawing hydrazine group (C1) is expected to be significantly shifted downfield compared to the other aliphatic carbons. acs.orgacs.org The chemical shifts of the cyclopentyl carbons are also influenced by the stereochemical relationship (cis or trans) of the substituents. organicchemistrydata.org Generally, carbons involved in sterically crowded cis configurations are shielded (shifted upfield) compared to their trans counterparts. organicchemistrydata.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (Cyclopentyl CH-N) | ~65 - 75 |
| C2 (Cyclopentyl CH-Hexyl) | ~45 - 55 |
| C3, C4, C5 (Cyclopentyl CH₂) | ~22 - 35 |
| C1' (Hexyl CH₂) | ~30 - 35 |
| C2', C3', C4' (Hexyl CH₂) | ~22 - 32 |
| C5' (Hexyl CH₂) | ~22.5 |
| C6' (Hexyl CH₃) | ~14.0 |
Note: Data is theoretical and based on analogous structures.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of molecules like this compound. cdnsciencepub.comresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish proton-proton (¹H-¹H) coupling networks. researchgate.net It would be used to trace the connectivity within the hexyl chain, identifying adjacent methylene groups, and to map the connections between protons on the cyclopentyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edupressbooks.pub It would definitively link the proton signals from Table 1 to the carbon signals in Table 2, confirming assignments. For example, the proton at δ ~3.0 ppm would show a cross-peak with the carbon at δ ~70 ppm, assigning them as H1 and C1, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) ¹H-¹³C correlations. ustc.edu.cnnih.gov HMBC is crucial for establishing the connectivity between different parts of the molecule that are not directly bonded. Key correlations would include:
The proton at C1 showing correlations to C2, C5, and the first carbon of the hexyl chain (C1').
Protons on the first carbon of the hexyl chain (H-1') showing correlations to C2 of the cyclopentyl ring. These correlations would confirm the attachment of the hexyl group to C2 and the hydrazine to C1.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. tib.eu NOESY is the primary NMR method for determining the relative stereochemistry of the substituents on the cyclopentyl ring. chemrxiv.orgchemrxiv.org For example, in the cis isomer, a NOE would be observed between the proton on C1 and the proton on C2. In the trans isomer, this correlation would be absent or very weak, while correlations between H1 and protons on the "same face" of the ring would be observed.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. libretexts.org For this compound, the molecular formula is C₁₁H₂₄N₂.
Expected Exact Mass: 184.1939 (for the [M]+• ion)
Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that can help confirm the structure. libretexts.orgwikipedia.org Key fragmentation pathways for alkylhydrazines include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the nitrogen is a common fragmentation pathway for amines and related compounds. libretexts.org This could lead to the loss of the hexyl radical or cleavage within the cyclopentyl ring.
Loss of the Alkyl Chain: A prominent fragment would likely correspond to the loss of the hexyl group (C₆H₁₃•, mass = 85), resulting in a fragment ion at m/z 99.
Ring Cleavage: Fragmentation of the cyclopentyl ring can also occur.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment |
| 184 | [M]+• (Molecular Ion) |
| 99 | [M - C₆H₁₃]+ |
| 84 | [Cyclopentyl-NH-NH₂]+ |
| 57 | [C₄H₉]+ (from hexyl chain) |
| 43 | [C₃H₇]+ (from hexyl chain) |
Note: Data is theoretical and based on established fragmentation patterns.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. docbrown.inforesearchgate.net The IR spectrum of this compound would be dominated by absorptions from the N-H and C-H bonds.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 - 3450 (two bands) | N-H stretch | Primary amine (-NH₂) |
| ~3200 - 3300 | N-H stretch | Secondary amine (-NH-) |
| 2850 - 2960 | C-H stretch | Alkyl (CH₃, CH₂, CH) |
| ~1600 - 1650 | N-H bend (scissoring) | Primary amine (-NH₂) |
| ~1450 - 1470 | C-H bend (scissoring) | CH₂ |
| ~1375 | C-H bend (symmetric) | CH₃ |
Note: Data is theoretical and based on characteristic group frequencies. cdnsciencepub.comrsu.lvacs.org
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment in Chiral Isomers
This compound possesses two chiral centers at C1 and C2 of the cyclopentyl ring. This gives rise to two pairs of enantiomers (cis and trans diastereomers). While NMR can determine the relative stereochemistry (cis/trans), chiroptical techniques like Electronic Circular Dichroism (ECD) are required to determine the absolute configuration (e.g., (1R, 2R) vs. (1S, 2S)). rsc.orgpsu.edu
ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. psu.edu Each enantiomer produces a mirror-image ECD spectrum. To assign the absolute configuration, the experimental ECD spectrum of an enantiomerically pure sample would be compared to a theoretically calculated spectrum. acs.orgbohrium.com The calculation, typically done using time-dependent density functional theory (TD-DFT), would be performed for a specific, known configuration (e.g., 1R, 2R). A match between the experimental and calculated spectra, in terms of the sign and wavelength of the Cotton effects, would allow for the unambiguous assignment of the absolute stereochemistry of the chiral centers. The hydrazine group itself is not a strong chromophore, so derivatization might be necessary to introduce a suitable chromophore for a strong ECD signal. rsc.org
X-ray Crystallography for Solid-State Structural Determination and Conformation
As of the latest available data, there are no publicly accessible X-ray crystallography studies specifically detailing the solid-state structure and conformation of this compound. While X-ray crystallography remains a definitive method for elucidating the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and conformational preferences, such an analysis for this particular compound has not been reported in the surveyed scientific literature.
The determination of a crystal structure through X-ray diffraction would provide invaluable insights into the molecular geometry of this compound. Specifically, it would confirm the stereochemical relationship between the hexyl group and the hydrazine moiety on the cyclopentyl ring, as well as the preferred conformation of the flexible hexyl chain and the orientation of the hydrazine group in the solid state. This empirical data is crucial for validating computational models and understanding intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.
Although crystallographic data is not available for the title compound, studies on other substituted hydrazine derivatives have demonstrated the power of this technique. For instance, research on various hydrazine complexes and derivatives has revealed diverse solid-state conformations, including folded and extended forms, which are influenced by the nature of the substituents and the resulting intermolecular forces. mdpi.comnih.gov These studies underscore the kind of detailed structural information that an X-ray crystallographic analysis of this compound could provide.
Future crystallographic studies on this compound would be necessary to furnish the scientific community with a definitive solid-state structure. Such research would enable a more profound comprehension of its chemical properties and potential interactions at a molecular level.
Reaction Chemistry and Transformational Studies of 2 Hexylcyclopentyl Hydrazine
Reactivity with Carbonyl Compounds: Formation of Hydrazones and Azines
The primary amine group of (2-Hexylcyclopentyl)hydrazine readily undergoes condensation reactions with carbonyl compounds, leading to the formation of hydrazones and, in some cases, azines. These reactions are fundamental to the application of hydrazines in organic chemistry.
Condensation Reactions with Aldehydes and Ketones
This compound reacts with aldehydes and ketones in a process known as condensation, which involves the addition of the hydrazine (B178648) to the carbonyl carbon followed by the elimination of a water molecule. docbrown.infochemguide.co.uk This addition-elimination reaction results in the formation of a C=N double bond, yielding a (2-Hexylcyclopentyl)hydrazone derivative. chemguide.co.uklibretexts.org The reaction is typically catalyzed by acid. nih.gov
The general scheme for this reaction can be represented as follows:
This compound + R-C(=O)-R' → (2-Hexylcyclopentyl)hydrazone + H₂O
Where R and R' can be hydrogen, alkyl, or aryl groups. The nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then dehydrates to form the stable hydrazone product. nih.govuchile.cl Aldehydes are generally more reactive than ketones in these condensation reactions. nih.gov
Under certain conditions, particularly with an excess of the carbonyl compound or through the reaction of a pre-formed hydrazone with another carbonyl equivalent, azines can be formed. researchgate.netquimicaorganica.orgthieme-connect.de Azines are compounds containing a C=N-N=C linkage. Symmetrical azines are formed from the reaction of two equivalents of the same carbonyl compound with one equivalent of hydrazine, while unsymmetrical azines can be synthesized by reacting a hydrazone with a different aldehyde or ketone. researchgate.netthieme-connect.deresearchgate.net
Investigations into Reaction Kinetics and Equilibrium
The kinetics of hydrazone formation are influenced by several factors, including the structure of the carbonyl compound, the solvent polarity, and the presence of catalysts. nih.gov The reaction is reversible, and the position of the equilibrium depends on the specific reactants and reaction conditions. nih.gov Studies on similar hydrazine systems have shown that the rate-determining step can be either the initial nucleophilic addition or the subsequent dehydration of the carbinolamine intermediate. uchile.cl
The use of acidic catalysts accelerates the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. nih.gov Solvent polarity can also play a significant role; for instance, in some cases, less polar solvents can shift the equilibrium towards the products by reducing the solubility of water. nih.gov
| Reactant 1 | Reactant 2 | Product | Catalyst | Reference |
| This compound | Aldehyde/Ketone | (2-Hexylcyclopentyl)hydrazone | Acid | nih.gov |
| (2-Hexylcyclopentyl)hydrazone | Aldehyde/Ketone | Unsymmetrical Azine | - | researchgate.netresearchgate.net |
Cyclization Reactions and Heterocycle Synthesis Utilizing this compound
The hydrazone derivatives of this compound are valuable intermediates for the synthesis of various nitrogen-containing heterocyclic compounds. These cyclization reactions are powerful tools for constructing complex molecular architectures.
Formation of Five-Membered Nitrogen Heterocycles (e.g., Triazoles, Pyrazolones)
This compound can serve as a key building block in the synthesis of five-membered nitrogen heterocycles such as triazoles and pyrazolones. For instance, 1,2,4-triazoles can be synthesized through various methods involving the reaction of hydrazines with compounds containing appropriate functional groups. organic-chemistry.orgscispace.com One common approach involves the reaction of a hydrazine with a compound containing a C=N bond and a suitable leaving group, or through multi-component reactions. organic-chemistry.org
Pyrazolones can be synthesized via the condensation of a hydrazine with a β-ketoester, such as ethyl acetoacetate. nih.gov This reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the pyrazolone (B3327878) ring.
| Reactant(s) | Product | Reaction Type | Reference |
| This compound, Formamide | 1,2,4-Triazole derivative | Cyclization | organic-chemistry.org |
| This compound, Ethyl Acetoacetate | Pyrazolone derivative | Knoevenagel Condensation/Cyclization | nih.gov |
Indole (B1671886) Synthesis via Fischer Indole Cyclization with Unsaturated Systems
The Fischer indole synthesis is a classic and versatile method for preparing indoles. wikipedia.orgbhu.ac.in This reaction involves the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgjk-sci.com While the classical Fischer indole synthesis utilizes arylhydrazines, analogous reactions with alkyl- or cycloalkylhydrazines can lead to related heterocyclic structures. In the context of this compound, its hydrazone derivatives formed from ketones or aldehydes could potentially undergo an intramolecular cyclization under acidic conditions, although this is not the traditional Fischer indole synthesis which specifically forms indoles from phenylhydrazones.
A more direct application involving this compound in indole synthesis would be through a hydrohydrazination/Fischer indole cyclization sequence with alkynes. msu.edu This involves the addition of the hydrazine across a carbon-carbon triple bond to form a hydrazone, which can then be cyclized in a one-pot reaction to form an indole derivative, provided an arylhydrazine is used. msu.edu
Multi-Component Coupling Reactions Involving this compound as a Nucleophile
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov this compound, with its nucleophilic nitrogen atoms, is an excellent candidate for participation in MCRs.
N-Alkylation and N-Acylation Reactions of the Hydrazine Moiety
The nitrogen atoms of the hydrazine group in this compound are nucleophilic and are expected to readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental for the introduction of additional substituents, leading to a diverse array of derivatives.
N-Alkylation: The direct alkylation of hydrazines can lead to mono-, di-, tri-, and even tetra-substituted products. In the case of this compound, reaction with alkyl halides would likely proceed via an SN2 mechanism. The regioselectivity of the initial alkylation would be influenced by the steric hindrance imposed by the 2-hexylcyclopentyl group. To control the degree of alkylation and prevent the formation of polyalkylated products, an excess of the hydrazine relative to the alkylating agent is often employed. kirj.ee Catalytic amounts of potassium iodide can be used to enhance the reactivity of less electrophilic alkylating agents like alkyl chlorides. kirj.ee Reductive alkylation, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides an alternative and often more controlled route to N-alkylated hydrazines. organic-chemistry.org
N-Acylation: N-acylation of this compound with acyl chlorides or anhydrides is anticipated to be a facile process, yielding the corresponding N-acylhydrazides. This reaction is a common method for the protection of one of the nitrogen atoms in a hydrazine or for the synthesis of precursors to various heterocyclic systems. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The use of trifluoroacetyl as a protecting group on the hydrazine can be a strategic approach, allowing for subsequent alkylation at the other nitrogen followed by facile deprotection. scholaris.ca
Below is a representative table of N-alkylation and N-acylation reactions for analogous hydrazine derivatives, illustrating the expected transformations for this compound.
| Hydrazine Derivative | Reagent | Conditions | Product | Yield (%) | Reference |
| Boc-NHNH₂ | Benzyl bromide, DiPEA, KI | Acetonitrile (B52724), reflux | Boc-NHNH-Bn | 85 | kirj.ee |
| Fmoc-NHNH₂ | 4-Methoxybenzyl chloride, 2,4,6-trimethylpyridine, KI | Acetonitrile, reflux | Fmoc-NHNH-CH₂-C₆H₄-OMe | 92 | kirj.ee |
| N-(Boc)valine hydrazide | Trifluoroacetic anhydride, DIEA; then Benzyl alcohol, PPh₃, DIAD | THF | N'-(Trifluoroacetyl)-N'-benzyl-N-(Boc)valine hydrazide | 75 | scholaris.ca |
Oxidation and Reduction Chemistry of this compound Derivatives
The nitrogen-nitrogen bond in this compound and its derivatives is susceptible to both oxidation and reduction, leading to important classes of compounds.
The oxidation of 1,2-disubstituted hydrazines is a primary method for the synthesis of azo compounds, which contain the -N=N- functional group. wikipedia.org For this compound, oxidation would lead to the formation of (2-Hexylcyclopentyl)diazene. A variety of oxidizing agents can be employed for this transformation, ranging from mild reagents like air in the presence of a copper catalyst to more potent ones like trichloroisocyanuric acid (TCCA). arkat-usa.orgorganic-chemistry.org The choice of oxidant and reaction conditions can be crucial to avoid over-oxidation or side reactions. Metal-free aerobic oxidation systems, for instance using an NOx system, have also been developed for the practical synthesis of azo compounds from hydrazides. rsc.org
Hydrazo compounds, which retain the N-N single bond but have different substitution patterns, can be intermediates in these oxidative pathways or can be formed through other reactions.
The following table presents examples of the oxidation of hydrazines to azo compounds, which are analogous to the expected oxidation of this compound.
| Hydrazine Substrate | Oxidant/Catalyst | Conditions | Azo Product | Yield (%) | Reference |
| 1,2-Diphenylhydrazine | Trichloroisocyanuric acid | THF, rt, 15 min | Azobenzene | 97 | mdpi.com |
| Diethyl 1,2-hydrazinedicarboxylate | Cu(II)-oxazoline, Air | rt | Diethyl azodicarboxylate | Not specified (trapped in situ) | arkat-usa.org |
| Methyl 2-phenylhydrazinecarboxylate | NaNO₂, HNO₃, O₂ | Acetonitrile, rt | Methyl 2-phenylazocarboxylate | 95 | rsc.org |
The reductive cleavage of the nitrogen-nitrogen bond in hydrazine derivatives is a synthetically useful reaction that leads to the formation of two separate amine molecules. This transformation is particularly valuable in multi-step syntheses where the hydrazine functionality is used as a linker or a control element and is later removed.
For a derivative of this compound, such as an N-acyl derivative, reductive cleavage can be achieved using various methods. Common reducing agents include sodium in liquid ammonia, which is effective for cleaving the N-N bond in strained cyclic systems and other hydrazine derivatives. psu.edursc.org Catalytic hydrogenation is another widely used method, although the conditions can vary significantly depending on the substrate. psu.edu Simple alkylhydrazines can be cleaved under acidic hydrogenation conditions, while their amide derivatives are often more resistant. psu.edu Other reagents like zinc in acetic acid or aluminum amalgam have also been successfully employed for the reductive cleavage of substituted hydrazines. rsc.org More recently, visible-light photocatalysis has emerged as a mild method for the cleavage of N-N bonds in certain hydrazine and hydrazide derivatives. nih.gov
Representative conditions for the reductive cleavage of the N-N bond in various hydrazine derivatives are shown in the table below.
| Hydrazine Derivative | Reducing Agent/Catalyst | Conditions | Amine Product(s) | Yield (%) | Reference |
| Diethyl 1,2-dicarbethoxy-1,2-diphenylhydrazine | Sodium in liquid ammonia | -78 °C | N-Ethylaniline | 90 | rsc.org |
| 1-Acetyl-2-phenylhydrazine | Zinc in acetic acid | Reflux | Aniline | 85 | rsc.org |
| N-Phenyl-N-benzoyl hydrazine | Ru(bpyrz)₃₂, visible light, air | Acetonitrile | Aniline | Not specified | nih.gov |
Transition Metal-Catalyzed Transformations Involving this compound
The interaction of this compound with transition metals can lead to a variety of catalytic transformations and the formation of coordination complexes.
Hydrohydrazination is the addition of a hydrazine N-H bond across a carbon-carbon multiple bond. This reaction, particularly when catalyzed by transition metals, provides a direct route to substituted hydrazones and other nitrogen-containing compounds. Titanium-catalyzed hydrohydrazination of alkynes with 1,1-disubstituted hydrazines has been reported to yield hydrazones. msu.edu Similarly, cobalt and manganese catalysts have been used for the hydrohydrazination of olefins. nih.gov
While there is no specific data on the use of this compound in such reactions, it is plausible that it could serve as a substrate in transition metal-catalyzed hydrohydrazination reactions with suitable alkynes or alkenes. The regioselectivity and efficiency of such a reaction would likely depend on the catalyst system and the steric profile of the hydrazine.
The table below provides examples of hydrohydrazination reactions, illustrating the potential for this compound in this type of transformation.
| Hydrazine | Unsaturated Substrate | Catalyst | Product Type | Reference |
| 1,1-Disubstituted hydrazines | Alkynes | Titanium-based complexes | Hydrazones | msu.edu |
| Protected hydrazines (e.g., with di-tert-butyl azodicarboxylate) | Olefins | Cobalt or Manganese complexes | Protected alkyl hydrazines | nih.gov |
| Monosubstituted hydrazines | Alkynes | Titanium-based complexes | Hydrazones (can lead to indoles) | msu.edu |
Hydrazines are versatile ligands in coordination chemistry, capable of binding to metal centers in various modes, including monodentate, bridging, and chelating fashions. The lone pairs on the nitrogen atoms of this compound would allow it to coordinate to a wide range of transition metals, forming stable complexes. The specific coordination mode would be influenced by the metal's coordination preferences, the other ligands present, and the steric bulk of the 2-hexylcyclopentyl group.
Upon coordination, the hydrazine can undergo further transformations. For instance, deprotonation can lead to the formation of hydrazido ligands (e.g., NNHR, NNR₂). These hydrazido complexes are of significant interest due to their relevance in processes like dinitrogen fixation. The activation of N-H bonds in hydrazines by heterobimetallic complexes has also been demonstrated, leading to unique hydrazido species. rsc.org The study of such complexes provides fundamental insights into the mechanisms of N-N bond cleavage and formation.
The following table lists examples of transition metal complexes with hydrazine-derived ligands, indicative of the types of complexes that could be formed with this compound.
| Metal Center | Hydrazine/Hydrazido Ligand | Ancillary Ligands | Complex Type | Reference |
| Zirconium-Cobalt | η²-Hydrazido(1-) (N₂H₃⁻) | Tris(phosphino)amide | Heterobimetallic hydrazido complex | rsc.org |
| Titanium | Hydrazido(2-) (NNR₂) | Pyrrolyl-based ligands | Hydrazido complex (intermediate in hydrohydrazination) | msu.edu |
| Various (Co, Ni, Cu, etc.) | Hydrazone derivatives | Various | Hydrazone metal complexes | researchgate.net |
Mechanistic Investigations and Reaction Kinetics of 2 Hexylcyclopentyl Hydrazine Derivatives
Elucidation of Reaction Pathways through Kinetic Isotope Effects and Intermediate Trapping
The study of reaction mechanisms for hydrazine (B178648) derivatives often employs sophisticated techniques like kinetic isotope effects (KIEs) to map the transition state structures. nih.gov KIEs involve the substitution of an atom with its isotope, such as replacing hydrogen with deuterium (B1214612), and observing the change in reaction rate. libretexts.org This method provides invaluable insights into bond-breaking and bond-forming events in the rate-determining step of a reaction. libretexts.org For instance, a large primary KIE (kH/kD > 2) upon isotopic substitution at a C-H bond suggests that this bond is being broken in the transition state. wikipedia.org Conversely, secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can reveal changes in hybridization at the transition state. wikipedia.org
In the context of (2-Hexylcyclopentyl)hydrazine derivatives, a deuterium KIE at the α-carbon of the cyclopentyl or hexyl group could elucidate the degree of C-H bond involvement in various reactions. For example, in oxidation reactions, a significant KIE would suggest a mechanism involving hydrogen atom abstraction from the alkyl substituent.
Intermediate trapping is another powerful tool for deciphering reaction pathways. This technique involves introducing a species that can react with a transient intermediate, thereby "trapping" it and allowing for its identification. For hydrazine derivatives, radical intermediates are often proposed. nih.gov These can be trapped using radical scavengers. The identification of the trapped product provides direct evidence for the existence of the proposed intermediate, thus corroborating a particular mechanistic pathway.
Spectroscopic Monitoring of Reaction Progress (e.g., in situ NMR, IR)
Real-time monitoring of chemical reactions is crucial for understanding their kinetics and mechanisms. Spectroscopic techniques such as in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly well-suited for this purpose. moca.net.uaresearchgate.net
In situ NMR Spectroscopy: This technique allows for the continuous monitoring of the concentrations of reactants, intermediates, and products directly in the reaction vessel. For reactions involving this compound, ¹H and ¹³C NMR would be instrumental in tracking the disappearance of the starting material and the appearance of new signals corresponding to products. The integration of these signals over time provides kinetic data, enabling the determination of reaction orders and rate constants. researchgate.net
In situ IR Spectroscopy: IR spectroscopy is highly sensitive to changes in functional groups. dtic.mil The N-H stretching and bending vibrations of the hydrazine moiety, as well as the C-H vibrations of the alkyl groups in this compound, would exhibit characteristic absorption bands. As a reaction proceeds, the intensity of the reactant's IR bands will decrease, while new bands corresponding to the products will emerge. This allows for the real-time tracking of the conversion of the hydrazine derivative.
For example, in the oxidation of this compound, the disappearance of the N-H stretch and the appearance of a C=N stretch could be monitored by IR spectroscopy to follow the formation of a hydrazone intermediate.
Below is an illustrative data table showcasing how reaction progress could be monitored using spectroscopic data.
| Time (minutes) | Reactant Concentration (M) (from ¹H NMR) | Product Concentration (M) (from ¹H NMR) | N-H Stretch Intensity (arbitrary units) (from IR) |
| 0 | 1.00 | 0.00 | 100 |
| 10 | 0.75 | 0.25 | 75 |
| 20 | 0.50 | 0.50 | 50 |
| 30 | 0.25 | 0.75 | 25 |
| 40 | 0.10 | 0.90 | 10 |
| 50 | 0.00 | 1.00 | 0 |
Influence of Steric and Electronic Factors from the 2-Hexylcyclopentyl Group on Reactivity and Selectivity
The reactivity and selectivity of chemical reactions are profoundly influenced by the steric and electronic properties of the substituents on the reacting molecules. dalalinstitute.comwikipedia.org The (2-Hexylcyclopentyl) group in this compound introduces specific steric and electronic characteristics that dictate its chemical behavior.
Steric Effects: The bulky nature of the 2-hexylcyclopentyl group creates steric hindrance around the hydrazine moiety. wikipedia.org This steric bulk can:
Hinder Nucleophilic Attack: In reactions where the hydrazine nitrogen acts as a nucleophile, the bulky substituent can impede its approach to an electrophilic center, thereby slowing down the reaction rate. libretexts.org This is particularly relevant in SN2 type reactions. libretexts.org
Influence Regioselectivity: In reactions where there are multiple reactive sites, the steric bulk can direct the incoming reagent to the less hindered position, thus controlling the regioselectivity of the reaction.
Electronic Effects: The alkyl nature of the hexyl and cyclopentyl groups means they are electron-donating through an inductive effect (+I). This electronic effect can:
Increase Nucleophilicity: The electron-donating nature of the alkyl groups increases the electron density on the nitrogen atoms of the hydrazine moiety, making them more nucleophilic and potentially more reactive towards electrophiles.
Stabilize Cationic Intermediates: If a reaction proceeds through a carbocationic intermediate on the cyclopentyl or hexyl group, the electron-donating effect of the alkyl chains can help to stabilize this charged species.
Detailed Analysis of Catalytic Cycles and Identification of Active Species in Metal-Mediated Reactions
Hydrazine and its derivatives are known to participate in a variety of metal-mediated reactions, including catalytic transfer hydrogenations and cross-coupling reactions. d-nb.infonih.gov Understanding the catalytic cycle is fundamental to optimizing these processes. A catalytic cycle typically involves a series of steps: oxidative addition, migratory insertion, transmetalation, and reductive elimination.
In the context of this compound, metal-mediated reactions could involve the coordination of the hydrazine to a metal center. The nature of the 2-hexylcyclopentyl group can influence the stability and reactivity of the resulting metal complex.
Identification of Active Species: A key challenge in catalysis is the identification of the true active catalytic species. This is often a transient, highly reactive species that is present in very low concentrations. Techniques such as in situ spectroscopy (NMR, IR, UV-Vis) and kinetic studies are employed to probe the nature of the active catalyst. moca.net.uaresearchgate.net For example, changes in the spectroscopic signature of the metal catalyst upon addition of the hydrazine derivative can provide clues about the formation of the active species.
Catalytic Cycles: A hypothetical catalytic cycle for a cross-coupling reaction involving a this compound derivative might proceed as follows:
Oxidative Addition: The metal catalyst (e.g., a palladium(0) complex) undergoes oxidative addition with an aryl halide.
Coordination: The this compound derivative coordinates to the resulting palladium(II) complex.
Deprotonation/Transmetalation: A base removes a proton from the coordinated hydrazine, followed by a process analogous to transmetalation where the (2-Hexylcyclopentyl)hydrazido ligand is transferred to the metal center.
Reductive Elimination: The coupled product is formed through reductive elimination, regenerating the palladium(0) catalyst.
The efficiency of each step in this cycle would be influenced by the steric and electronic properties of the 2-hexylcyclopentyl group. For example, the steric bulk might affect the rate of reductive elimination.
The following table outlines a generic catalytic cycle for a metal-mediated reaction involving a hydrazine derivative.
| Step | Description | Key Intermediates |
| 1 | Oxidative Addition of Substrate to Metal Catalyst | Metal-Substrate Complex |
| 2 | Coordination of Hydrazine Derivative | Metal-Substrate-Hydrazine Complex |
| 3 | Activation/Transformation of Hydrazine | Activated Hydrazine Complex |
| 4 | Product Formation and Catalyst Regeneration | Product, Regenerated Catalyst |
Computational and Theoretical Chemistry of 2 Hexylcyclopentyl Hydrazine
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Geometry
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation for the given system, providing detailed information about its electronic structure and geometry.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. rsc.orgnih.govrsc.org For a molecule like (2-Hexylcyclopentyl)hydrazine, a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set (e.g., 6-311+G(d,p)) would be employed to accurately calculate its ground state properties. nih.gov This approach allows for the determination of key parameters including total energy, electronic distribution, and molecular orbital energies. DFT has been successfully used to study a variety of hydrazine (B178648) derivatives and complex organic molecules, providing reliable results that correlate well with experimental data where available. rsc.orgnih.govnih.gov
Geometry Optimization and Conformational Analysis
The complex structure of this compound, featuring a flexible hexyl chain, a cyclopentyl ring, and a hydrazine group, gives rise to numerous possible conformations. A thorough conformational analysis is crucial to identify the most stable geometric arrangements.
Geometry Optimization: The initial step involves constructing a 3D model of the molecule. This structure is then subjected to geometry optimization, a computational process that systematically alters the atomic coordinates to find the configuration with the lowest potential energy on the potential energy surface. This process yields the equilibrium geometry, including precise bond lengths, bond angles, and dihedral angles. For hydrazine itself, the N-N single bond length is approximately 1.45 Å. wikipedia.orgnist.gov
Analysis of Molecular Orbitals and Electronic Properties
The electronic behavior of this compound is governed by its molecular orbitals, particularly the frontier molecular orbitals.
HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. For hydrazine and its derivatives, the HOMO is typically associated with the lone pair electrons on the nitrogen atoms. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. sciencepublishinggroup.com A smaller gap generally implies higher reactivity. nih.gov
Electronic Density Distributions: The calculation of the total electronic density provides a map of how electrons are distributed throughout the molecule. This distribution reveals the regions of high and low electron density, which are crucial for understanding bonding, intermolecular interactions, and reactive behavior.
Below is a hypothetical data table of calculated electronic properties for the most stable conformer of this compound, based on typical values for similar compounds.
| Property | Calculated Value (Hartree) | Calculated Value (eV) |
| Total Energy | -640.12345 | -17418.6 |
| HOMO Energy | -0.215 | -5.85 |
| LUMO Energy | 0.052 | 1.41 |
| HOMO-LUMO Gap | 0.267 | 7.26 |
Note: These values are illustrative and would be determined precisely through DFT calculations.
Electrostatic Potential Surface Analysis and Prediction of Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.netresearchgate.net The MEP maps the electrostatic potential onto the electron density surface.
Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, the most negative potential would be concentrated around the nitrogen atoms of the hydrazine moiety due to their lone pairs of electrons. researchgate.net This makes the nitrogen atoms the primary sites for protonation and interaction with electrophiles.
Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. Positive potential is typically found around the hydrogen atoms, particularly those bonded to the nitrogen atoms (N-H).
The MEP surface provides a clear, intuitive picture of the molecule's charge distribution, complementing the analysis of frontier orbitals to predict how the molecule will interact with other chemical species.
Prediction of Reactivity and Stability Parameters through Computational Metrics
From the calculated HOMO and LUMO energies, a range of global reactivity descriptors can be derived to quantify the chemical reactivity and stability of this compound. These parameters are calculated using the principles of conceptual DFT.
| Reactivity Descriptor | Formula | Predicted Value | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | 5.85 eV | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | -1.41 eV | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | 2.22 eV | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | 3.63 eV | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | 0.138 eV-1 | Reciprocal of hardness; indicates high reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | 0.68 eV | Propensity to accept electrons. |
Note: The predicted values are derived from the illustrative HOMO/LUMO energies in the previous table.
These metrics provide a quantitative basis for comparing the reactivity of this compound with other molecules and for understanding its behavior in chemical reactions. A high softness and electrophilicity index would suggest a molecule that is relatively reactive. nih.gov
Future Directions and Emerging Research Avenues for 2 Hexylcyclopentyl Hydrazine Chemistry
Development of More Sustainable and Green Synthetic Methodologies for its Production
Traditional hydrazine (B178648) synthesis methods, such as the Raschig and Olin Raschig processes, often rely on harsh reagents like sodium hypochlorite (B82951) and require significant energy input, presenting environmental and safety concerns. researchgate.net Future research into the production of (2-Hexylcyclopentyl)hydrazine will undoubtedly prioritize the development of sustainable and green synthetic routes that align with the principles of green chemistry, such as waste reduction, high atom economy, and the use of renewable resources and catalysts. mdpi.com
One of the most promising avenues is the use of biocatalysis. Enzymes, particularly imine reductases (IREDs), have emerged as powerful catalysts for the synthesis of chiral amines and their derivatives. nih.gov A potential green synthesis for this compound could involve the reductive amination of 2-hexylcyclopentanone (B84021) with hydrazine, catalyzed by an engineered IRED. nih.gov This biocatalytic approach offers high selectivity under mild reaction conditions (room temperature, neutral pH) and can be coupled with cofactor regeneration systems, such as hydrogenase-driven processes, to maximize atom efficiency and sustainability. nih.gov
Other green methodologies that warrant exploration include mechanosynthesis (grinding techniques) and microwave-assisted synthesis. mdpi.comorientjchem.orgresearchgate.net These solvent-free or solvent-minimal approaches can dramatically reduce reaction times, energy consumption, and the generation of hazardous waste compared to conventional heating methods. researchgate.net For instance, a one-pot microwave-assisted reaction between a 2-hexylcyclopentyl precursor and a hydrazine source could offer a rapid and efficient pathway to the target molecule. researchgate.net
| Methodology | Key Principles | Potential Advantages | Research Focus |
|---|---|---|---|
| Biocatalytic Reductive Hydrazination | Enzyme catalysis (e.g., IREDs) nih.gov | High selectivity, mild conditions, reduced waste, potential for chirality control. nih.gov | Screening and engineering of IREDs for substrate specificity; development of efficient cofactor regeneration systems. nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid heating. researchgate.net | Drastically reduced reaction times and energy consumption; often solvent-free. researchgate.net | Optimization of reaction parameters (power, time, temperature) for yield and purity. |
| Mechanochemical Synthesis (Grinding) | Solvent-free reaction induced by mechanical force. mdpi.com | Elimination of bulk solvents, high efficiency, simple product isolation. mdpi.comorientjchem.org | Investigation of suitable solid-state precursors and grinding conditions. |
| Heterogeneous Catalysis | Use of solid, recyclable catalysts (e.g., Pt/TiO₂) for amination. acs.org | Catalyst reusability, straightforward product separation, potential for continuous flow processes. acs.org | Design of robust and selective catalysts for direct amination with hydrazine. acs.org |
Exploration of Novel Catalytic Systems for Efficient and Selective Hydrazine Transformations
The hydrazine functional group is a versatile building block, capable of undergoing a wide array of chemical transformations. psvmkendra.com Future research on this compound should focus on leveraging modern catalytic systems to selectively functionalize the molecule, thereby accessing new chemical space and creating derivatives with potentially valuable properties.
Transition metal catalysis offers a rich toolbox for C-N and N-N bond formation and cleavage. organic-chemistry.org Palladium, copper, and iridium complexes could be explored for various transformations. For example, palladium-catalyzed cross-coupling reactions could be used to arylate the hydrazine nitrogen atoms, while iridium-catalyzed allylic amination could introduce unsaturated fragments. organic-chemistry.orgorganic-chemistry.org Another area of interest is the catalytic generation of radicals from the hydrazine moiety. Using a simple catalyst like iodine in the presence of air, it may be possible to generate a (2-hexylcyclopentyl) radical for subsequent C-C bond-forming reactions, a strategy that has been demonstrated for aryl hydrazines. nih.gov
Metal-free catalysis also presents exciting opportunities. Organocatalysts and photocatalytic systems could enable transformations under mild and environmentally benign conditions. organic-chemistry.org For instance, visible-light-mediated reactions could be developed to achieve selective N-H functionalization or to participate in multicomponent reactions, constructing complex molecular architectures in a single step. mdpi.com The development of these catalytic methods would be crucial for transforming this compound from a simple molecule into a versatile synthetic intermediate.
Investigation of its Potential in Advanced Materials Science Applications
Hydrazine derivatives are utilized in various industrial and materials science contexts, serving as polymer building blocks, cross-linking agents, antioxidants, and foaming agents. psvmkendra.comresearchgate.net The unique structure of this compound, with its bulky, flexible, and hydrophobic aliphatic group, suggests that it could be a valuable component in the design of new materials.
An important research avenue would be its use as a monomer or modifier in polymer chemistry. The incorporation of the 2-hexylcyclopentyl group into a polymer backbone could significantly influence the material's bulk properties, such as solubility, thermal stability, and morphology. This could be particularly relevant in the development of specialty polymers where precise control over intermolecular forces and chain packing is desired.
Furthermore, the two nitrogen atoms of the hydrazine group can act as effective ligands for metal ions. This opens up the possibility of using this compound as a building block for coordination polymers or metal-organic frameworks (MOFs). The aliphatic side chain could function as a modulator of the framework's pore environment, potentially leading to materials with tailored absorption or separation capabilities. The exploration of this compound in materials synthesis could lead to the discovery of novel functional materials. psvmkendra.comnih.gov
Integration of Machine Learning and AI for Predicting Novel Reactivities and Synthetic Pathways
Future research can employ AI to tackle several key challenges. ML models, trained on vast databases of known chemical reactions, can predict the likely products of this compound when subjected to a wide range of reagents and conditions. nips.ccnih.gov This in silico screening can help chemists prioritize experiments, saving significant time and resources by avoiding unproductive reaction pathways. nips.cc
Q & A
Q. What are the optimal reaction conditions for synthesizing (2-Hexylcyclopentyl)hydrazine?
- Methodological Answer : Synthesis optimization requires systematic variation of parameters:
- Temperature : 60–80°C (prevents side reactions like decomposition).
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydrazine groups.
- Catalyst : Acidic or basic catalysts (e.g., NaOH) improve reaction rates .
- Purification : Column chromatography or recrystallization ensures >95% purity.
Table 1 : Key reaction parameters and their effects:
| Parameter | Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes product formation |
| Solvent | DMF/EtOH | Solvent polarity dictates reaction rate |
| pH | 8–10 | Prefers hydrazine activation |
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : H and C NMR identify alkyl/cyclopentyl protons (δ 1.2–2.5 ppm) and hydrazine NH signals (δ 3.5–5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 211.2) .
- Infrared Spectroscopy (IR) : N–H stretches (3200–3400 cm) and C–N bonds (1250–1350 cm) .
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Storage Conditions : Under inert gas (N) at –20°C to prevent oxidation.
- Stability Monitoring : Use thermogravimetric analysis (TGA) to assess decomposition onset temperatures (>150°C indicates stability) .
Advanced Research Questions
Q. What computational methods can predict reaction pathways involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates transition-state energies for cycloreversion or hydrazone formation. For example, bicyclic hydrazines show lower activation barriers (~15 kcal/mol) than monocyclic analogs .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction selectivity. Polar solvents stabilize zwitterionic intermediates .
Table 2 : Computed activation barriers for hydrazine-catalyzed reactions:
| Hydrazine Structure | ΔG‡ (kcal/mol) |
|---|---|
| [2.2.1]-Bicyclic | 18.2 |
| [2.2.2]-Bicyclic | 14.7 |
Q. How can researchers resolve contradictions between computational predictions and experimental data for hydrazine derivatives?
- Methodological Answer :
- Validation Workflow :
Compare DFT-predicted transition states with experimental kinetic data (e.g., Arrhenius plots).
Adjust computational models for solvent effects (e.g., PCM or COSMO solvation models).
Use isotopic labeling (e.g., N) to track reaction intermediates via MS .
Q. What strategies are effective for evaluating the pharmacological potential of this compound?
- Methodological Answer :
- In Vitro Assays :
- Anticancer Activity : MTT assays using cancer cell lines (e.g., IC values). Hydrazines induce apoptosis via caspase-3 activation .
- Enzyme Inhibition : Fluorescence-based assays for kinases or oxidases.
- Structure-Activity Relationship (SAR) : Modify the hexyl/cyclopentyl groups to assess hydrophobicity effects on bioavailability .
Q. How can analytical methods be developed to quantify trace impurities in this compound?
- Methodological Answer :
- UV-Vis Spectrophotometry : Based on hydrazine’s reduction of permanganate (λ = 526 nm; ε = 2279 L·mol·cm) .
- HPLC-MS : Use C18 columns with 0.1% formic acid in mobile phase for separation. Detect impurities at ppm levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
